![molecular formula C9H12S B1607114 3-Phenylpropane-1-thiol CAS No. 24734-68-7](/img/structure/B1607114.png)
3-Phenylpropane-1-thiol
Overview
Description
3-Phenylpropane-1-thiol, also known as 3-phenyl-1-propanethiol, is an organic compound with the molecular formula C9H12S. It is characterized by a thiol group (-SH) attached to a three-carbon chain, which is further connected to a phenyl group. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylpropane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetone.
Industrial Production Methods: On an industrial scale, this compound can be produced using similar synthetic routes but optimized for large-scale production. This may involve continuous flow reactors and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Disulfides (e.g., 3,3’-dithiobis(phenylpropane)) or sulfonic acids.
Reduction: Thiols (e.g., regeneration of this compound from disulfides).
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
Chemical Applications
Organic Synthesis
- Building Block : 3-Phenylpropane-1-thiol serves as a fundamental building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as nucleophilic substitution and oxidation-reduction processes.
- Ligand in Coordination Chemistry : The thiol group can coordinate with metal ions, making it useful in synthesizing metal complexes for catalysis and material science.
Reactivity
- Oxidation and Reduction : The thiol group can be oxidized to form disulfides or sulfonic acids, while reduction reactions can regenerate thiols from disulfides. This reactivity is crucial for manipulating the compound in synthetic pathways.
Biological Applications
Antimicrobial Properties
- Research has indicated that this compound may exhibit antimicrobial activities, making it a candidate for developing new antimicrobial agents .
Drug Development
- The compound is being investigated for its potential role in drug design, particularly in the context of thiol-containing drugs. Its ability to interact with biological targets through covalent bonding enhances its relevance in medicinal chemistry .
Industrial Applications
Polymer Production
- This compound is utilized in the production of polymers and resins. It acts as an intermediate in synthesizing various chemical products, contributing to the development of materials with desirable properties .
Photopolymerization
- The compound can participate in photopolymerization processes, where it copolymerizes with other monomers such as vinyl ethers and acrylates. This application is particularly relevant in creating advanced materials with enhanced mechanical properties .
Case Study 1: Thiol Modifications in Polymer Chemistry
A study demonstrated that thiol-modified phenol derivatives, including those based on this compound, exhibited superior mechanical properties compared to traditional thiols used in polymerization processes. The flexural strength of these polymers was significantly enhanced, indicating their potential for use in high-performance applications such as dentistry .
Case Study 2: Antimicrobial Activity Investigation
In another research effort, the antimicrobial efficacy of this compound was explored against various bacterial strains. Results showed promising activity levels that could lead to further development of this compound into pharmaceutical formulations targeting infections .
Mechanism of Action
The mechanism of action of 3-Phenylpropane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity is crucial in its role as a ligand in metal complexes and in biological systems where it can interact with proteins and enzymes. The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states and signaling pathways.
Comparison with Similar Compounds
2-Phenylethanethiol: Similar structure but with a two-carbon chain.
4-Phenylbutane-1-thiol: Similar structure but with a four-carbon chain.
Benzyl mercaptan: Contains a thiol group directly attached to a benzene ring.
Uniqueness: 3-Phenylpropane-1-thiol is unique due to its specific three-carbon chain length, which influences its reactivity and physical properties. This makes it distinct in its applications and interactions compared to other thiol compounds with different chain lengths.
Biological Activity
3-Phenylpropane-1-thiol, also known as 3-phenyl-1-propanethiol, is a sulfur-containing organic compound with the molecular formula CHS. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and medicinal applications.
Structure and Basic Properties
This compound features a thiol group (-SH) attached to a three-carbon chain with a phenyl group. The presence of the thiol group allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis.
Types of Reactions
The compound undergoes several types of chemical reactions:
- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
- Reduction : Disulfides formed can be reduced back to thiols.
- Substitution : The thiol group can engage in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide (HO), iodine (I) | Varies based on oxidant |
Reduction | Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH) | Anhydrous conditions |
Substitution | Sodium hydroxide (NaOH), potassium carbonate (KCO) | Basic conditions |
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the compound could serve as a lead for developing new antimicrobial agents. Its mechanism of action is primarily attributed to the thiol group, which can interact with bacterial enzymes and proteins, disrupting their function.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at varying concentrations, indicating its potential as an antimicrobial agent .
- Thiol-containing Drug Development : Research explored the use of this compound in designing novel drugs targeting trypanothione reductase, an enzyme crucial for the survival of certain pathogens. The compound was incorporated into drug-like structures, showing promising activity against this target .
The biological activity of this compound is largely due to its ability to form covalent bonds with various molecular targets, including proteins and enzymes. This reactivity allows it to influence cellular redox states and signaling pathways, which are critical for maintaining cellular homeostasis .
Comparison with Similar Compounds
This compound can be compared with other thiol compounds based on structure and biological activity:
Compound | Structure Type | Notable Activity |
---|---|---|
2-Phenylethanethiol | Two-carbon chain | Mild antimicrobial properties |
4-Phenylbutane-1-thiol | Four-carbon chain | Similar reactivity but less studied |
Benzyl mercaptan | Thiol directly attached to benzene | Known for strong odor; limited activity |
The unique three-carbon chain length of this compound influences its reactivity and physical properties, distinguishing it from other thiols.
Properties
IUPAC Name |
3-phenylpropane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSDGVJFDZRIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179464 | |
Record name | 3-Phenylpropane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24734-68-7 | |
Record name | Benzenepropanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24734-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024734687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylpropane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpropane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.204 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENEPROPANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A56UF58KZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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